Precision Mass Characterization of Ethyl 1-(2-amino-2-thioxoethyl)piperidine-4-carboxylate: A Technical Guide
Precision Mass Characterization of Ethyl 1-(2-amino-2-thioxoethyl)piperidine-4-carboxylate: A Technical Guide
Executive Summary
Ethyl 1-(2-amino-2-thioxoethyl)piperidine-4-carboxylate (CAS: 1053656-12-4) is a highly specialized chemical building block utilized in advanced pharmaceutical synthesis and drug discovery[1]. Structurally, it features a piperidine-4-carboxylate core functionalized at the nitrogen atom with a 2-amino-2-thioxoethyl (thioacetamide) moiety. In drug development pipelines, the accurate mass characterization of such intermediates is non-negotiable; failing to distinguish the target molecule from isobaric impurities or incomplete alkylation products can derail entire synthetic workflows. This whitepaper provides an authoritative guide on the theoretical calculation, causality behind mass variances, and the empirical validation of its molecular weight and exact mass.
Quantitative Mass Parameters
Before engaging in mass spectrometric analysis, it is critical to establish the theoretical mass parameters based on the compound's elemental composition (C₁₀H₁₈N₂O₂S).
Table 1: Physicochemical and Mass Specifications
| Parameter | Value | Causality / Analytical Significance |
| Chemical Formula | C₁₀H₁₈N₂O₂S | Defines the exact atomic composition for isotopic modeling. |
| Molecular Weight | 230.33 g/mol | Used for macroscopic stoichiometric calculations in bulk synthesis. |
| Exact Mass | 230.1089 Da | The monoisotopic mass used for HRMS identification and formula confirmation. |
| Protonated Mass [M+H]⁺ | 231.1162 Da | The target m/z value generated during positive-ion electrospray ionization (ESI+). |
Theoretical Mass Calculation: Causality & Principles
In analytical chemistry and drug development, distinguishing between Molecular Weight (average mass) and Exact Mass (monoisotopic mass) is a fundamental requirement[2].
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Molecular Weight (230.33 g/mol ): This value is calculated using the [3], which account for the natural terrestrial abundance of all isotopes. For example, Carbon is calculated as ~12.011 g/mol because it includes both ¹²C (98.9%) and ¹³C (1.1%). This macroscopic value is strictly utilized for weighing physical reagents and calculating reaction yields.
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Exact Mass (230.1089 Da): This value is calculated using only the mass of the most abundant, stable isotope of each element (e.g., ¹²C = 12.000000 Da, ³²S = 31.972071 Da). High-Resolution Mass Spectrometry (HRMS) instruments separate isotopes into distinct peaks. Therefore, the exact mass is the precise theoretical target required to verify the compound's identity and rule out isobaric interferences[2].
Synthetic Pathway & Isotopic Signatures
The exact mass is highly dependent on the synthetic route, as specific reagents dictate the final elemental composition and potential byproducts. The synthesis typically involves the nucleophilic substitution of ethyl piperidine-4-carboxylate with 2-chloroethanethioamide.
Caption: SN2 synthetic pathway of Ethyl 1-(2-amino-2-thioxoethyl)piperidine-4-carboxylate.
Experimental Workflow: High-Resolution Mass Spectrometry (HRMS)
To empirically validate the exact mass of Ethyl 1-(2-amino-2-thioxoethyl)piperidine-4-carboxylate, a self-validating Liquid Chromatography-HRMS (LC-HRMS) protocol must be employed.
Self-Validating LC-HRMS Protocol
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System Calibration (The Control): Prior to sample injection, infuse a reference mass standard (e.g., Leucine Enkephalin, exact mass [M+H]⁺ = 556.2771 Da).
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Causality: Time-of-Flight (TOF) and Orbitrap mass analyzers are subject to thermal and electronic drift. External or internal lock-mass calibration ensures mass accuracy remains within a strict < 2 ppm error margin, which is mandatory for unequivocal elemental composition assignment[2].
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Blank Injection (The Baseline): Inject 1 µL of the sample diluent (e.g., 50:50 Methanol:Water).
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Causality: This establishes a clean baseline and proves that any signal observed at m/z 231.1162 in subsequent runs is genuinely from the sample, negating the possibility of instrument carryover.
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Sample Ionization (ESI+): Inject 1 µL of the sample (1 µg/mL). Utilize Electrospray Ionization in positive mode.
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Causality: The tertiary amine within the piperidine ring is highly basic. In an acidic mobile phase (e.g., 0.1% Formic Acid), this nitrogen readily accepts a proton, making ESI+ the most efficient and sensitive ionization technique for this specific molecule, yielding the [M+H]⁺ ion at m/z 231.1162.
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Isotopic Pattern Verification (Orthogonal Validation): Analyze the M+1 and M+2 isotopic peaks.
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Causality: Exact mass alone can sometimes map to multiple theoretical formulas. Because this compound contains a Sulfur atom, it will exhibit a characteristic M+2 peak (due to the ~4.4% natural abundance of ³⁴S). Matching this specific isotopic distribution provides an orthogonal, self-validating confirmation of the thioacetamide moiety[2].
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Caption: Self-validating LC-HRMS analytical workflow for exact mass determination.
References
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Commission on Isotopic Abundances and Atomic Weights (CIAAW), International Union of Pure and Applied Chemistry (IUPAC). Standard Atomic Weights. Retrieved from[Link][3]
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Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. Retrieved from [Link][2]
